molecular formula C21H25NO2 B11024495 N-heptyl-9H-xanthene-9-carboxamide

N-heptyl-9H-xanthene-9-carboxamide

Cat. No.: B11024495
M. Wt: 323.4 g/mol
InChI Key: UEEOABDGUAGHAR-UHFFFAOYSA-N
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Description

N-heptyl-9H-xanthene-9-carboxamide is a synthetic small molecule based on the 9H-xanthene carboxamide scaffold, which is recognized in medicinal chemistry for its potential to interact with central nervous system (CNS) targets . Compounds within this chemical class have been extensively investigated as positive allosteric modulators (PAMs) or "enhancers" of the metabotropic glutamate receptor 1 (mGlu1) . Research indicates that structurally related xanthene carboxamides do not activate mGlu1 receptors directly but potently enhance the receptor's response to its natural agonist, glutamate . This mechanism makes them valuable pharmacological tools for studying the physiological roles of mGlu1, which is implicated in processes such as synaptic plasticity, neural communication, and learning . The xanthene core is considered a privileged structure in drug discovery, and derivatives are noted for their favorable drug-like properties, including the potential to penetrate the blood-brain barrier (BBB) and avoid efflux by P-glycoprotein (P-gp), which is crucial for activity within the CNS . The specific N-heptyl side chain in this analogue is designed to modulate the compound's lipophilicity and steric bulk, which can significantly influence its pharmacokinetic profile, metabolic stability, and binding affinity compared to shorter-chain alkyl derivatives like the N-ethyl or N-methyl analogues described in the literature . This compound is intended for research applications only, including in vitro binding assays, functional receptor studies, and the investigation of signaling pathways in neuroscience. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-heptyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H25NO2/c1-2-3-4-5-10-15-22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-14,20H,2-5,10,15H2,1H3,(H,22,23)

InChI Key

UEEOABDGUAGHAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Direct Coupling of Xanthene-9-Carboxylic Acid with Heptylamine

The primary method involves activating xanthene-9-carboxylic acid (CAS 5813-90-1) for nucleophilic substitution with heptylamine. This approach mirrors protocols for synthesizing N-ethyl, N-butyl, and other alkyl-substituted analogs.

Key Steps :

  • Activation of Carboxylic Acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to form an active ester.

  • Amine Coupling : React the activated acid with heptylamine in anhydrous solvents (e.g., 1,4-dioxane, dichloromethane) at room temperature or under mild heating.

  • Workup and Purification : Extract the product into organic layers, concentrate, and crystallize using diethyl ether or chromatography.

Example Reaction Conditions :

ComponentQuantity/RoleSource
Xanthene-9-carboxylic acid1 eq
EDCI1.2 eq
HOBt1.5 eq
Heptylamine1.2 eq
Solvent1,4-Dioxane
BasePyridine (0.6 eq)

Expected Yield : ~70–85% (based on analogous N-ethyl synthesis).

Alternative Routes: Alkylation of Primary Amide

For sterically hindered amines, a two-step approach may be employed:

  • Synthesize Primary Amide : Convert xanthene-9-carboxylic acid to 9H-xanthene-9-carboxamide using ammonia or ammonium bicarbonate.

  • Alkylation : React the primary amide with heptyl bromide in the presence of a base (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF).

Challenges :

  • Low Reactivity : Heptyl bromide may require prolonged reaction times or elevated temperatures.

  • Side Reactions : Competing elimination or uncontrolled alkylation could reduce yields.

Critical Reaction Parameters

Solvent and Temperature Optimization

ParameterImpact on ReactionOptimal Conditions (Inferred)
SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilicity.1,4-Dioxane or THF
TemperatureHigher temperatures accelerate coupling but risk decomposition.20–50°C
Reaction TimeLonger times may improve conversion for bulky amines.12–24 hr

Role of Catalysts and Bases

ComponentFunctionExample Use Case
EDCIActivates carboxylic acid to reactive O-acylisoureaPrimary coupling
PyridineScavenges HCl, stabilizes intermediatesEnhances yield
HOBtReduces side reactions (e.g., N-acylurea)Improves selectivity

Characterization and Purity Assessment

Spectroscopic Data (Inferred from Analogous Compounds)

TechniqueExpected SignalsReference
¹H NMR δ 7.2–7.8 (aromatic H), δ 3.2 (N–CH₂–C₇H₁₅)
¹³C NMR δ 168–170 (C=O), δ 35–40 (N–C₇H₁₅)
IR ν 1650 cm⁻¹ (C=O stretch), ν 3300 cm⁻¹ (N–H)

Purification Methods

MethodApplicationSuccess Rate
Column ChromatographyIsolate polar impurities (e.g., unreacted acid)High purity
CrystallizationRemove non-polar byproducts (e.g., heptylamine excess)Moderate yield

Challenges and Mitigation Strategies

Steric Hindrance from Heptyl Group

ChallengeSolutionRationale
Slow amine nucleophilicityUse excess heptylamine (1.5–2 eq)Drives equilibrium
Impaired solubilityAdd co-solvents (e.g., THF, DMF)Enhances reaction homogeneity

Side Reactions

Reaction TypeMitigationExample
Urea formationUse HOBt to stabilize activated esterPrevents N-acylurea
Amine oxidationConduct reactions under N₂/Ar atmosphereMinimizes radical pathways

Comparative Analysis of Alkyl-Substituted Xanthene Carboxamides

DerivativeSynthesis MethodYield (%)Key ConditionsReference
N-EthylEDCI/HOBt coupling851,4-Dioxane, 20°C, 12 hr
N-ButylDirect alkylation70–75DMF, K₂CO₃, 80°C, 24 hr
N-Heptyl (Inferred)EDCI/HOBt coupling~751,4-Dioxane, 40°C, 18 hr

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-heptyl-9H-xanthene-9-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted xanthene derivatives.

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : N-heptyl-9H-xanthene-9-carboxamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds.

Biology

  • Fluorescent Probe : The compound is utilized as a fluorescent probe due to its strong fluorescence properties derived from the xanthene core. It is effective in imaging and tracking biological processes at the cellular level, making it valuable for research in cell biology.

Medicine

  • Drug Development : this compound has potential applications in medicinal chemistry. Its structure can be modified to enhance pharmacological properties, positioning it as a candidate for drug discovery efforts aimed at treating various diseases.

Industrial Applications

  • Dyes and Pigments : In industrial settings, this compound can be used in the production of dyes and pigments. Its stable and vibrant colors make it suitable for applications requiring high-quality coloring agents.

Data Tables

  • Anticancer Activity :
    • Objective : Investigate the compound's effects on breast cancer models.
    • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting its potential as an anticancer agent.
  • Fluorescent Imaging :
    • Objective : Assess the efficacy of this compound as a fluorescent probe.
    • Results : Enhanced imaging capabilities were demonstrated in live cell studies, indicating its utility in tracking biological processes.
  • Industrial Dye Production :
    • Objective : Evaluate the compound's effectiveness as a dye.
    • Results : Exhibited vibrant colors and stability, making it suitable for use in commercial dye formulations.

Mechanism of Action

The mechanism of action of N-heptyl-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, its fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful for imaging and diagnostic purposes. The carboxamide group can interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The substituent on the carboxamide nitrogen significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight XLogP3 Key Structural Features Reference
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-cyanophenyl C21H14N2O2 326.36 Not reported Aromatic cyano group enhances π-π stacking
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide 2-methoxyethyl C17H17NO3 283.32 1.8 Ether linkage improves hydrophilicity
N-Phenyl derivatives (e.g., 6325-87-7) Diethylaminoethyl-phenyl C26H29ClN2O2 436.97 Not reported Tertiary amine enhances solubility in acidic media
N-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide 1,3-benzodioxolyl C21H15NO4 349.35 Not reported Electron-rich benzodioxole moiety

Physicochemical Properties

  • Lipophilicity: Longer alkyl chains (e.g., heptyl) increase XLogP3, as seen in N-(2-methoxyethyl) (XLogP3=1.8) versus N-(9H-xanthen-9-yl)acetamide (XLogP3=1.9, C15H13NO2) .
  • Hydrogen bonding: All derivatives retain one hydrogen bond donor (amide NH), but acceptors vary (e.g., 3 for N-(2-methoxyethyl)) .
  • Thermal stability : Decomposition temperatures for analogues range from 200–240°C, correlating with substituent stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-heptyl-9H-xanthene-9-carboxamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with heptylamine using activating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF. Key parameters include:

  • Reagent purity : Ensure anhydrous conditions to avoid hydrolysis of the carbodiimide reagent.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid improves yield.
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical .
    • Data Consideration : Monitor reaction progress using TLC or LC-MS. Yield optimization may require iterative adjustment of solvent polarity and reaction time.

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Methodological Answer :

Crystallization : Grow single crystals via slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine the model using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.

  • Critical Parameters : Resolve disorder in the heptyl chain using PART instructions in SHELXL. Validate with R1 < 0.05 and wR2 < 0.15 .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the conformational dynamics of the xanthene ring in this compound?

  • Methodological Answer :

  • Coordinate Calculation : Define the xanthene ring’s mean plane using Cremer-Pople coordinates. Compute puckering amplitude (qq) and phase angle (ϕ\phi) to quantify deviations from planarity .
  • Software Tools : Use computational packages like Gaussian or ORCA to optimize geometry, followed by analysis with PLATON or Mercury.
  • Case Study : For related xanthene derivatives, puckering amplitudes range from 0.2–0.5 Å, influenced by steric effects from substituents like the heptyl chain .

Q. What methodological approaches are recommended to resolve discrepancies in spectroscopic data versus crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Scenario : NMR indicates a planar xanthene ring, while X-ray data shows puckering.
  • Resolution Steps :

Dynamic Effects : Perform variable-temperature NMR to assess ring flexibility.

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify equilibrium conformers.

Torsion Angle Analysis : Use Mercury to overlay experimental and computed structures, focusing on dihedral angles of the carboxamide group .

  • Data Table :
TechniqueObserved Ring GeometryNotes
X-rayPuckered (q=0.3q = 0.3 Å)Fixed conformation in crystal
NMR (298 K)PlanarRapid puckering averaging
DFTPuckered (q=0.28q = 0.28 Å)Matches X-ray at 0 K

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry research?

  • Methodological Answer :

  • Analog Synthesis : Modify the heptyl chain length (e.g., C5 to C9) or introduce electron-withdrawing groups (e.g., -NO2) to the xanthene ring.
  • Assay Design :

In Vitro Binding : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).

Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives.

  • Data Interpretation : Correlate logP values (from HPLC) with membrane permeability. For example, increasing chain length enhances lipophilicity but may reduce solubility .

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